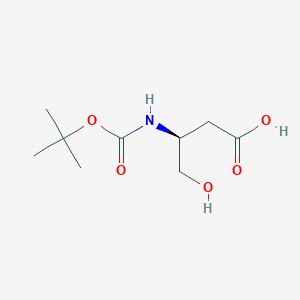

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

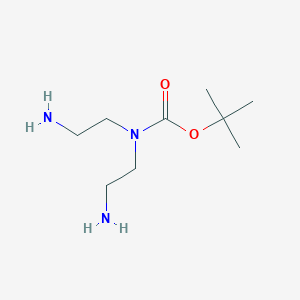

“(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The synthesis of compounds similar to “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . They are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of compounds similar to “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” has been determined by X-ray analysis . The molecule possesses a disordered carboxylic group and a trans conformation of the peptide bond .Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” include a molecular weight of 231.29 g/mol . The compound is clear and nearly colorless to pale yellow at room temperature .Scientific Research Applications

Synthesis and Chemical Applications

- (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid is significant in chemical synthesis, particularly in the formation of ketones, diazo compounds, and carbamates. Its role in acylation and metal-catalyzed reactions, such as those involving silver trifluoroacetate, is noteworthy (Linder, Steurer, & Podlech, 2003).

Biocompatible Polymer Production

- It serves as a precursor for biocompatible polymers. Notably, its derivatives, like poly(tert-butyl 3,4-dihydroxybutanoate carbonate), show potential in biomedical applications, including drug delivery systems (Tsai, Wang, & Darensbourg, 2016).

HIV Protease Inhibitors

- Derivatives of this compound, such as (2S, 3S)-BocAHPBA, are instrumental in developing HIV protease inhibitors, showcasing its importance in medicinal chemistry (Ikunaka, Matsumoto, & Nishimoto, 2002).

N-tert-Butoxycarbonylation of Amines

- It plays a vital role in the N-tert-butoxycarbonylation of amines, a process crucial for protecting amino acids during peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Biocatalysis

- This compound is utilized in biocatalytic processes, such as the synthesis of various amino acids, demonstrating its versatility in biochemical applications (Hernández et al., 2017).

Synthesis of Modified Peptides

- It is crucial in the synthesis of modified peptides, indicating its significance in developing novel pharmaceutical compounds (Babadassi, Nguyen, Crotti, & Reymond, 2002).

Safety And Hazards

While specific safety and hazard information for “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future directions in the research and application of compounds like “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” could involve their use in the synthesis of peptides and other organic compounds . The development of novel room-temperature ionic liquids (RTILs) consisting of the anions of commercially available Boc-protected amino acids could also be a promising area of study .

properties

IUPAC Name |

(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSIONPHFVWSKD-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478392 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid | |

CAS RN |

83345-44-2 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.